N-(4-(2-(二甲氨基)-2-氧代乙基)苯基)-5-甲基异恶唑-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compounds with similar structures often have a central azo group, where each nitrogen atom is conjugated to a benzene ring . They are widely employed for applications in drug manufacturing, cosmetics, textile industries, and material science .
Synthesis Analysis
The synthesis of similar compounds often involves the reduction of functional groups using powerful reducing agents like sodium borohydride . The reduction process is selective and does not affect reducible substituents such as nitro and chloride .Molecular Structure Analysis
The structure of similar compounds is often modeled using software like Gaussian09W and GaussView6.0.16, employing B3LYP and 6–31+G (d) basis set . The molecular structures of these compounds are stabilized by secondary intermolecular interactions .Chemical Reactions Analysis
The mechanism of hydrolysis of similar compounds has been studied . The hydrolysis process often involves breaking down the compound in the presence of water .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds are often investigated using techniques like Fourier transform infrared (FTIR) spectroscopy, ultraviolet–visible near infra-red spectroscopy (UV-Vis-NIR), and photoluminescence spectroscopy (PL) .科学研究应用
新候选药物的开发
对含有 1,3,4-恶二唑部分的化合物的研究,例如“N-(4-(2-(二甲氨基)-2-氧代乙基)苯基)-5-甲基异恶唑-3-甲酰胺”,突出了这些结构在新药开发中的重要性。1,3,4-恶二唑核心以其多功能的药理特性而闻名,可用作羧酸、甲酰胺和酯的生物等排体。这些化合物已显示出广泛的药理活性,包括抗病毒、镇痛、抗炎、抗肿瘤和抗氧化特性。它们的应用已扩展到制药领域之外,包括材料科学,如聚合物和缓蚀剂,表明它们在科学研究中的广泛用途 (Rana、Salahuddin 和 Sahu,2020)。
光电材料
具有喹唑啉或嘧啶结构的化合物(与“N-(4-(2-(二甲氨基)-2-氧代乙基)苯基)-5-甲基异恶唑-3-甲酰胺”有一些化学相似性)已被广泛研究在电子设备中的应用。这些研究证明了此类化合物由于其发光特性而在创建新型光电材料中的潜力。将这些杂环并入 π 扩展共轭体系已显示出开发有机发光二极管 (OLED) 材料的巨大前景,包括高效和比色 pH 传感器 (Lipunova、Nosova、Charushin 和 Chupakhin,2018)。
构效关系
对苯甲西泮及其衍生物等化合物的立体化学的研究提供了对立体中心构型与这些分子的生物学特性之间的直接关系的见解。此类研究对于理解分子结构的微小变化如何导致药理活性的显着差异至关重要。这项研究有助于合理设计更有效和选择性的候选药物,突出了结构分析在新治疗剂开发中的重要性 (Veinberg 等,2015)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-8-13(17-21-10)15(20)16-12-6-4-11(5-7-12)9-14(19)18(2)3/h4-8H,9H2,1-3H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRBSARSMKZFIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)CC(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。